molecular formula C12H15Cl2NS B13273140 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine

Cat. No.: B13273140
M. Wt: 276.2 g/mol
InChI Key: MSCGJJSKNPKKGB-UHFFFAOYSA-N
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Description

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 2,6-dichlorophenylsulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichloro-phenylsulfanylmethyl)-pyrrolidine
  • 1-(2,6-Dichloro-phenylsulfanylmethyl)-piperazine
  • 3-(2,6-Dichloro-phenylsulfanylmethyl)-pyridine

Uniqueness

4-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine is unique due to its specific substitution pattern and the presence of the piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15Cl2NS

Molecular Weight

276.2 g/mol

IUPAC Name

4-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C12H15Cl2NS/c13-10-2-1-3-11(14)12(10)16-8-9-4-6-15-7-5-9/h1-3,9,15H,4-8H2

InChI Key

MSCGJJSKNPKKGB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CSC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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